molecular formula C36H61N11O12 B12549405 L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine CAS No. 183788-45-6

L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine

Cat. No.: B12549405
CAS No.: 183788-45-6
M. Wt: 839.9 g/mol
InChI Key: BQJKSXKPNWIDKL-FRGFRLNSSA-N
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Description

L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Mutagenesis kits and specific enzymes.

Major Products Formed

    Oxidation: Oxo-histidine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Mutated peptide sequences.

Scientific Research Applications

L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-tyrosyl-L-serine: Another peptide with a similar sequence but different functional properties.

    L-Alanyl-L-glutamine: A dipeptide with distinct applications in cell culture and nutrition.

Uniqueness

L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-histidyl-L-leucylglycyl-L-glutamine is unique due to its specific amino acid sequence, which imparts unique biological activities and potential therapeutic applications. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for research and development in various fields.

Properties

CAS No.

183788-45-6

Molecular Formula

C36H61N11O12

Molecular Weight

839.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H61N11O12/c1-7-19(6)29(47-34(56)28(38)18(4)5)35(57)46-25(15-49)33(55)45-24(14-48)32(54)44-23(11-20-12-39-16-41-20)31(53)43-22(10-17(2)3)30(52)40-13-27(51)42-21(36(58)59)8-9-26(37)50/h12,16-19,21-25,28-29,48-49H,7-11,13-15,38H2,1-6H3,(H2,37,50)(H,39,41)(H,40,52)(H,42,51)(H,43,53)(H,44,54)(H,45,55)(H,46,57)(H,47,56)(H,58,59)/t19-,21-,22-,23-,24-,25-,28-,29-/m0/s1

InChI Key

BQJKSXKPNWIDKL-FRGFRLNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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